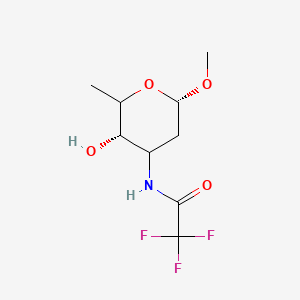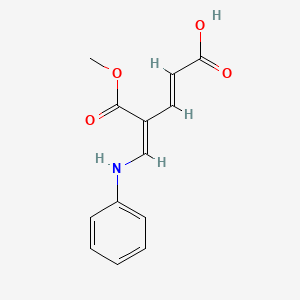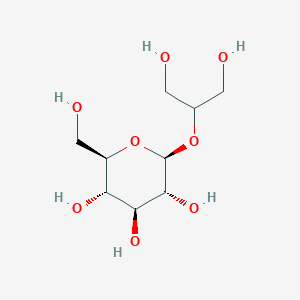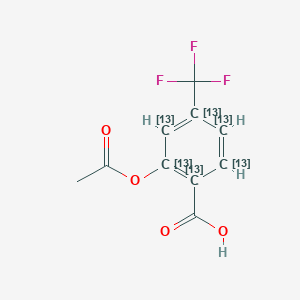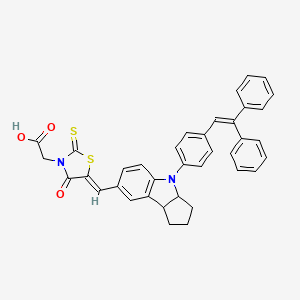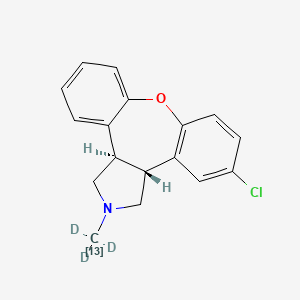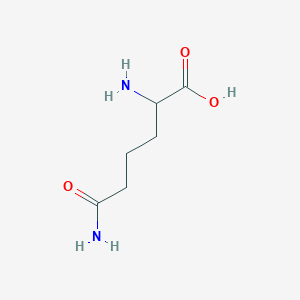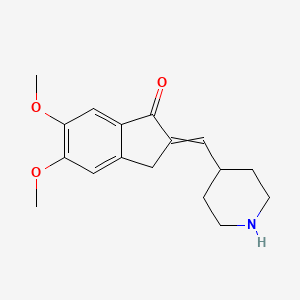![molecular formula C₁₅H₁₀D₇Cl₂N₃O₂ B1141242 1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole CAS No. 1246818-14-3](/img/structure/B1141242.png)
1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
描述
- The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate precursors.
- The reaction conditions often include the use of solvents like ethanol or acetonitrile and heating to facilitate the cyclization process.
Deuteration:
- The incorporation of deuterium atoms (pentadeuteriopropyl group) can be achieved through deuterium exchange reactions using deuterated reagents or solvents.
Industrial Production Methods:
- Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.
- Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the triazole ring or the dioxolane ring.
- Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
-
Reduction:
- Reduction reactions can target the triazole ring or the dichlorophenyl group.
- Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.
- Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
- Oxidation products may include hydroxylated derivatives.
- Reduction products may involve dechlorinated or hydrogenated derivatives.
- Substitution reactions can yield various substituted phenyl derivatives.
Chemistry:
- The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
- It serves as a precursor for the synthesis of other triazole-containing compounds.
Biology:
- In biological research, the compound can be used to study enzyme interactions and metabolic pathways involving triazole derivatives.
Medicine:
- The compound has potential applications in medicinal chemistry, particularly in the development of antifungal and antimicrobial agents.
- Its structural features make it a candidate for drug design and discovery.
Industry:
- The compound can be utilized in the development of agrochemicals, such as herbicides and fungicides.
- It may also find applications in material science for the synthesis of polymers and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole typically involves multiple steps:
-
Formation of the Dioxolane Ring:
- The dioxolane ring can be synthesized by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
- For example, 2,4-dichlorobenzaldehyde can be reacted with a diol in the presence of an acid catalyst to form the dioxolane ring.
作用机制
The mechanism of action of 1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
- The compound can target enzymes involved in metabolic pathways, particularly those related to triazole metabolism.
- It may inhibit or modulate the activity of enzymes such as cytochrome P450.
-
Pathways Involved:
- The compound can interfere with the biosynthesis of ergosterol, a key component of fungal cell membranes, making it effective as an antifungal agent.
- It may also affect other biochemical pathways involving triazole derivatives.
相似化合物的比较
Propiconazole: Another triazole derivative used as a fungicide.
Tebuconazole: A triazole-based fungicide with similar structural features.
Fluconazole: A triazole antifungal agent used in medicine.
Comparison:
-
Uniqueness:
- The presence of the pentadeuteriopropyl group in 1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole distinguishes it from other triazole compounds.
- This deuterium incorporation can enhance the compound’s stability and alter its metabolic profile.
-
Structural Differences:
- While propiconazole and tebuconazole share the triazole ring, they lack the deuterated side chain present in this compound.
- Fluconazole, although a triazole, has a different substitution pattern and is primarily used in medical applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-[[2-(2,4-dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJLVHWMYQXCPB-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


